molecular formula C19H14N4O3 B5815358 methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate

methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate

カタログ番号 B5815358
分子量: 346.3 g/mol
InChIキー: AXNBAGVOKKQQEZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate, also known as CEP-26401, is a novel small molecule inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme involved in DNA repair mechanisms, and its inhibition has been shown to enhance the efficacy of cancer treatments such as chemotherapy and radiation therapy.

作用機序

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate works by inhibiting the activity of PARP, an enzyme involved in the repair of single-strand DNA breaks. Inhibition of PARP results in the accumulation of DNA damage, which can lead to cell death. In cancer cells, which have a higher rate of DNA damage due to their rapid proliferation, inhibition of PARP can enhance the efficacy of chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, this compound has been shown to inhibit PARP activity in tumor cells, resulting in increased DNA damage and cell death. This compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

実験室実験の利点と制限

One advantage of using methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate in lab experiments is its specificity for PARP inhibition, which allows for a more targeted approach to studying the role of PARP in DNA repair mechanisms. However, one limitation of using this compound is its relatively low potency compared to other PARP inhibitors, which may require higher concentrations of the compound to achieve the desired effect.

将来の方向性

For research on methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate include further preclinical studies to determine its efficacy against other types of cancer, as well as studies to determine its safety and tolerability in humans. Additionally, research on the use of this compound in combination with other cancer treatments, such as immunotherapy, may provide new avenues for cancer treatment. Finally, studies to identify biomarkers that can predict response to PARP inhibitors, including this compound, may help to identify patients who are most likely to benefit from this type of treatment.

合成法

The synthesis of methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate involves several steps, including the reaction of 2-aminobenzoic acid with ethyl 2-bromoacetate to form ethyl 2-(2-aminophenyl)acetate. This compound is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form ethyl 2-(2-amino-5,6-dicyano-1,4-benzoquinonyl)acetate. Finally, the ester group is hydrolyzed to form this compound.

科学的研究の応用

Methyl 2-[(6-oxo-6H-pyrimido[2,1-b]quinazolin-2-yl)amino]benzoate has been extensively studied for its potential use in cancer treatment. PARP inhibitors have been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting DNA repair mechanisms in cancer cells. This compound has been shown to be effective in preclinical studies against several types of cancer, including breast, ovarian, and lung cancer.

特性

IUPAC Name

methyl 2-[(6-oxopyrimido[2,1-b]quinazolin-2-yl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4O3/c1-26-18(25)13-7-3-5-9-15(13)20-16-10-11-23-17(24)12-6-2-4-8-14(12)21-19(23)22-16/h2-11H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXNBAGVOKKQQEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC2=NC3=NC4=CC=CC=C4C(=O)N3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。